molecular formula C36H38N4O2 B11091882 N,N'-ethane-1,2-diylbis[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide]

N,N'-ethane-1,2-diylbis[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide]

Cat. No.: B11091882
M. Wt: 558.7 g/mol
InChI Key: RVNQGBQBTQGUTJ-UHFFFAOYSA-N
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Description

4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-N-[2-({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)ETHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple tetrahydroisoquinoline and benzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-N-[2-({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)ETHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline intermediates, followed by their coupling with benzamide derivatives under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-N-[2-({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-N-[2-({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)ETHYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-N-[2-({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to receptors, enzymes, or other proteins, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
  • N-[2-({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)ETHYL]BENZAMIDE

Uniqueness

4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-N-[2-({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)ETHYL]BENZAMIDE is unique due to its dual tetrahydroisoquinoline groups and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C36H38N4O2

Molecular Weight

558.7 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]ethyl]benzamide

InChI

InChI=1S/C36H38N4O2/c41-35(31-13-9-27(10-14-31)23-39-21-17-29-5-1-3-7-33(29)25-39)37-19-20-38-36(42)32-15-11-28(12-16-32)24-40-22-18-30-6-2-4-8-34(30)26-40/h1-16H,17-26H2,(H,37,41)(H,38,42)

InChI Key

RVNQGBQBTQGUTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCCNC(=O)C4=CC=C(C=C4)CN5CCC6=CC=CC=C6C5

Origin of Product

United States

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